Boc-Met-Gly-OSu
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Overview
Description
Boc-Met-Gly-OSu, also known as tert-Butyloxycarbonyl-L-methionyl-glycine N-hydroxysuccinimide ester, is a compound used primarily in peptide synthesis. It is a derivative of methionine and glycine, protected by a tert-butyloxycarbonyl group and activated by an N-hydroxysuccinimide ester. This compound is valuable in organic synthesis, particularly in the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Met-Gly-OSu typically involves the following steps:
Protection of Methionine: Methionine is protected by reacting with tert-butyl chloroformate to form Boc-Met.
Formation of Boc-Met-Gly: Boc-Met is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide in the presence of N,N-dimethylformamide.
Activation with N-Hydroxysuccinimide: The resulting Boc-Met-Gly is then activated by reacting with N-hydroxysuccinimide in the presence of a coupling reagent to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Coupling: Large quantities of methionine and glycine are protected and coupled using automated peptide synthesizers.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Boc-Met-Gly-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines to form amide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide, N,N-dimethylformamide.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Peptides: this compound is primarily used to form peptides by reacting with amines.
Deprotected Amino Acids: Upon deprotection, the Boc group is removed, yielding free amino acids.
Scientific Research Applications
Boc-Met-Gly-OSu has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis to create complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Boc-Met-Gly-OSu involves the formation of stable amide bonds. The N-hydroxysuccinimide ester group reacts with nucleophiles, such as amines, to form amide bonds. This reaction is facilitated by the presence of the Boc protecting group, which stabilizes the intermediate and prevents unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-OSu: Similar in structure but contains glycine instead of methionine.
Boc-Ala-OSu: Contains alanine instead of methionine and glycine.
Boc-Leu-OSu: Contains leucine instead of methionine and glycine.
Uniqueness
Boc-Met-Gly-OSu is unique due to the presence of methionine, which introduces a sulfur atom into the peptide chain. This sulfur atom can participate in disulfide bond formation, adding stability and functionality to the resulting peptides.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O7S/c1-16(2,3)25-15(24)18-10(7-8-27-4)14(23)17-9-13(22)26-19-11(20)5-6-12(19)21/h10H,5-9H2,1-4H3,(H,17,23)(H,18,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHANOSBXQUTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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